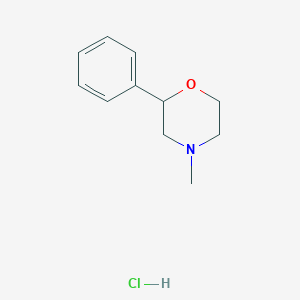

4-Methyl-2-phenylmorpholine hcl

説明

Structure

3D Structure of Parent

特性

分子式 |

C11H16ClNO |

|---|---|

分子量 |

213.70 g/mol |

IUPAC名 |

4-methyl-2-phenylmorpholine;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c1-12-7-8-13-11(9-12)10-5-3-2-4-6-10;/h2-6,11H,7-9H2,1H3;1H |

InChIキー |

VPAJPXZAAHHQOT-UHFFFAOYSA-N |

正規SMILES |

CN1CCOC(C1)C2=CC=CC=C2.Cl |

製品の起源 |

United States |

Synthetic Methodologies for 4 Methyl 2 Phenylmorpholine Hydrochloride and Its Structural Analogues

General Approaches to Morpholine (B109124) Ring Construction

The construction of the morpholine ring is typically achieved through intramolecular cyclization reactions that form either a key C-N or C-O bond. Common precursors for these syntheses include 1,2-amino alcohols and their derivatives, which can undergo reactions with various electrophiles to complete the heterocyclic ring. researchgate.netresearchgate.net Modern advancements have introduced sophisticated catalytic systems that enable highly efficient and stereoselective ring formation under mild conditions, significantly expanding the scope and applicability of morpholine synthesis. oup.comrsc.org

An efficient and highly diastereoselective method for synthesizing substituted morpholine derivatives involves the intramolecular reductive etherification catalyzed by Indium(III) compounds. oup.comoup.com This methodology allows for the construction of a variety of substituted morpholines, including cis-2,3-, cis-2,5-, and cis-2,6-disubstituted variants, with good to excellent yields. oup.comxjtlu.edu.cn

The process typically begins with the synthesis of keto alcohol precursors. oup.com These are readily prepared via a two-step sequence starting from corresponding amino alcohols and α-bromoketones, often utilizing easily removable carbamate (B1207046) protecting groups (PG) such as Cbz, Boc, or Fmoc. oup.com The key cyclization step is promoted by an Indium(III) catalyst, such as Indium(III) bromide (InBr₃), under mild conditions. oup.com The reaction demonstrates broad functional group tolerance, a significant advantage for complex molecule synthesis. oup.comxjtlu.edu.cn

The proposed reaction mechanism involves three main steps:

The Lewis acidic InBr₃ promotes the cyclization of the keto alcohol.

Subsequent dehydration affords a key oxocarbenium ion intermediate. oup.com

This intermediate is then reduced to yield the final morpholine product. oup.comresearchgate.net

This strategy has been successfully applied to the stereoselective total synthesis of natural products like (±)-chelonin C. researchgate.net

Table 1: Examples of Indium(III)-Catalyzed Morpholine Synthesis

| Starting Material Precursor | Catalyst | Conditions | Product Type | Yield | Diastereoselectivity | Reference |

|---|---|---|---|---|---|---|

| N-Cbz protected keto alcohol | InBr₃ (10 mol%) | Triethylsilane, Dichloromethane, rt | cis-2,5-disubstituted morpholine | 90% | >20:1 | oup.com |

| N-Boc protected keto alcohol | InBr₃ (10 mol%) | Triethylsilane, Dichloromethane, rt | 2-substituted morpholine | 95% | N/A | oup.com |

Gold(I) catalysis offers a convenient and efficient pathway for constructing morpholine and piperazine (B1678402) derivatives from alkynylamines or alkynylalcohols. rsc.orgrsc.org This method is notable for its mild reaction conditions and low catalyst loading, often requiring only 1.0 mol% of the gold catalyst. rsc.orgkaust.edu.sa The reaction proceeds smoothly to give moderate to good yields of the desired heterocyclic products. rsc.org

The mechanism is believed to initiate with the π-activation of the carbon-carbon triple bond in the substrate by the gold(I) catalyst. rsc.org This activation facilitates a 6-exo-dig cyclization through a nucleophilic attack by the tethered nitrogen or oxygen atom onto the activated alkyne. rsc.org This step forms a gold carbenoid intermediate, which, after a series of proposed protonation and deprotonation steps, releases the final product and regenerates the active gold(I) catalyst to complete the cycle. rsc.org Deuterium labeling experiments have supported this plausible mechanism involving cascade cyclization and isomerizations. rsc.orgkaust.edu.sa The resulting unsaturated morpholine derivatives can be subsequently hydrogenated, for instance using a Palladium on carbon (Pd/C) catalyst, to furnish the saturated morpholine ring. rsc.org

Table 2: Gold(I)-Catalyzed Synthesis of Morpholine Precursors

| Substrate Type | Catalyst System | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| Alkynylamine | Au(I) complex (1 mol%) | 6-exo cyclization | Dihydromorpholine derivative | Moderate to Good | rsc.orgrsc.org |

The synthesis of morpholines from 1,2-amino alcohols is a foundational strategy. researchgate.net A general approach involves the reaction of a 1,2-amino alcohol with a suitable two-carbon electrophile that can react with both the amino and hydroxyl groups to form the ring. Classical methods often employ reagents like 2,2′-dihalodiethyl ethers. researchgate.net

A more modern and highly stereoselective variation of this strategy involves the S(N)2-type ring opening of activated aziridines or azetidines with halogenated alcohols. nih.gov This reaction, often facilitated by a Lewis acid, produces a haloalkoxy amine intermediate. Subsequent intramolecular cyclization, mediated by a base, closes the ring to form the morpholine derivative in high yield and enantioselectivity. nih.gov

Another innovative, redox-neutral protocol uses ethylene (B1197577) sulfate (B86663) as an inexpensive reagent to convert 1,2-amino alcohols to morpholines. chemrxiv.orgorganic-chemistry.org The key to this method is achieving selective mono-N-alkylation of the amino alcohol with ethylene sulfate. The resulting intermediate can then undergo a base-mediated ring closure to yield the morpholine product. chemrxiv.org This approach is noted for its simplicity, high yields, and environmental benefits over traditional methods. chemrxiv.org

While less common, β-lactams (azetidin-2-ones) can serve as valuable synthons for constructing fused morpholine ring systems. researchgate.net The strained four-membered ring of the β-lactam can be incorporated into a larger heterocyclic structure through carefully designed reaction sequences.

One such strategy involves the heterocyclization of a β-lactam precursor that is already substituted with the necessary components for the morpholine ring. For example, 1-(2-chloroethyl)-4-hydroxymethylazetidin-2-ones have been used as precursors to synthesize novel antibiotics containing a fused β-lactam-morpholine scaffold. researchgate.net In this intramolecular reaction, the hydroxyl group attacks the carbon bearing the chlorine atom, displacing the chloride and forming the six-membered morpholine ring fused to the β-lactam core. researchgate.net This pathway highlights the utility of pre-functionalized β-lactams in building complex heterocyclic systems.

Strategies for N-Methylation of Morpholine Derivatives

To obtain N-substituted morpholines, such as 4-Methyl-2-phenylmorpholine (B6307053), a final N-alkylation step is required after the construction of the core morpholine ring. Various methods exist for this transformation, with direct alkylation being a common and straightforward approach.

The direct N-methylation of a secondary amine, such as a 2-phenylmorpholine (B1329631) intermediate, is a conventional and widely used method. eurekaselect.com This reaction is a classic example of nucleophilic substitution (S_N2), where the nitrogen atom of the morpholine ring acts as a nucleophile, attacking an electrophilic methyl group source.

Methyl iodide is a common and highly reactive methylating agent used for this purpose. The reaction is typically carried out in the presence of a base to neutralize the hydrogen iodide (HI) byproduct that is formed, driving the reaction to completion. While effective, this process is limited by the toxicity of methyl halides. asianpubs.org Alternative, "greener" methylating agents such as dimethyl carbonate (DMC) have been developed, which can also effectively N-methylate morpholines, often under catalytic conditions, to produce the desired N-methylmorpholine product with high yield and selectivity. asianpubs.orgresearchgate.net

Reductive Alkylation Methods for N-Methylation

Reductive alkylation is a cornerstone technique for the N-methylation of secondary amines, such as 2-phenylmorpholine, to yield the corresponding tertiary amine, 4-methyl-2-phenylmorpholine. This process typically involves the reaction of the secondary amine with a C1 source, such as formaldehyde (B43269) or paraformaldehyde, in the presence of a reducing agent.

A straightforward and sustainable method for this transformation is the one-pot reductive N-methylation using paraformaldehyde and hydrogen gas over a palladium on carbon (Pd/C) catalyst. rsc.org This approach has been successfully applied to the synthesis of N-methyl tetrahydroquinolines from their corresponding quinoline (B57606) precursors, demonstrating its utility in generating N-methylated heterocyclic compounds. rsc.org The reaction proceeds by the initial formation of an intermediate hydroxymethyl derivative or an iminium ion, which is then reduced in situ by catalytic hydrogenation to afford the N-methylated product.

Alternative and greener approaches to N-methylation have also been developed. These include the use of methanol (B129727) as both a C1 source and a hydrogen source, catalyzed by platinum single atoms and clusters on α-molybdenum carbide. rsc.org Other methods employ carbon dioxide and hydrosilanes with copper(II) N-heterocyclic carbene (NHC)-phenolate catalyst precursors or utilize ruthenium(II) arene complexes for the transfer hydrogenation and N-methylation of nitroarenes with methanol. rsc.org Continuous-flow systems with heterogeneous palladium catalysts and formaldehyde/H₂ have also been described as an efficient and green synthetic method for accessing N-methyl amines. rsc.org

These diverse reductive N-methylation strategies offer a range of options for the efficient and often environmentally conscious synthesis of 4-methyl-2-phenylmorpholine from its 2-phenylmorpholine precursor.

Phenyl Group Incorporation at the C2 Position

The introduction of the phenyl group at the C2 position of the morpholine ring is a critical step in the synthesis of 4-methyl-2-phenylmorpholine and its analogues. This is often achieved through the cyclization of a carefully chosen precursor that already contains the phenyl moiety.

A common strategy involves the synthesis of an open-chain precursor that contains both the phenyl group and the necessary functional groups for subsequent ring closure to form the morpholine structure. Substituted phenethylamines serve as versatile starting materials for such syntheses. wikipedia.org The core structure of a phenethylamine (B48288) consists of a phenyl ring attached to an amino group via a two-carbon sidechain. wikipedia.org By appropriately functionalizing this scaffold, for example, with a hydroxyl group on the β-carbon and a suitable leaving group on a two-carbon extension from the nitrogen atom, intramolecular cyclization can be induced to form the 2-phenylmorpholine ring.

The specific nature of the substituents on the phenethylamine precursor can be varied to produce a wide range of 2-phenylmorpholine analogues. The versatility of this approach allows for the incorporation of different substituents on the phenyl ring, which can be useful for structure-activity relationship studies in medicinal chemistry.

Diastereoselective and Enantioselective Synthesis of 2-Phenylmorpholines

Controlling the stereochemistry at the C2 position of the morpholine ring is crucial, as different stereoisomers can exhibit distinct biological activities. Diastereoselective and enantioselective synthetic methods are therefore of significant interest.

One approach to achieving stereocontrol is through the use of chiral catalysts or auxiliaries during the synthesis. For instance, enantioselective methods have been developed for the synthesis of other complex molecules containing stereogenic centers, which can be adapted to the synthesis of 2-phenylmorpholines. nih.govnih.gov An example is the use of enzymatic desymmetrization to construct a fully substituted carbon center, followed by an asymmetric transfer hydrogenation to control the stereochemistry of a hydroxyl-bearing carbon. nih.gov

Catalytic strategies for the diastereoselective addition of reagents to aldehydes can also be employed to set the stereochemistry of key intermediates. nih.gov These methods often rely on the use of chiral ligands to direct the approach of the nucleophile to one face of the prochiral aldehyde. By carefully selecting the catalyst and reaction conditions, it is possible to favor the formation of one diastereomer over the other.

The development of these stereoselective methods is critical for accessing enantiomerically pure 2-phenylmorpholine derivatives, which are essential for understanding their interactions with biological targets.

Derivatization from Key Intermediates

Morpholine and its derivatives, such as 2-phenylmorpholine, are valuable building blocks for the synthesis of other heterocyclic compounds, including triazoles and thiazines. These derivatizations can lead to novel compounds with potentially interesting biological properties.

The morpholine moiety can be incorporated into more complex heterocyclic systems through various synthetic transformations. For example, new 1,2,4-triazole (B32235) derivatives containing a morpholine unit have been synthesized. tubitak.gov.trtubitak.gov.tr The synthesis can involve the condensation of ethoxycarbonylhydrazones with 2-morpholinoethanamine to form 2-morpholine-4-ylethyl-3H-1,2,4-triazole-3-ones. tubitak.gov.trtubitak.gov.tr These triazole intermediates can be further functionalized to generate a library of related compounds.

Similarly, morpholine-based thiazole (B1198619) analogues have been synthesized and evaluated for their biological activity. nih.gov These syntheses often involve the reaction of a morpholine-containing intermediate with reagents that build the thiazole ring. The resulting morpholine-substituted thiazoles can exhibit interesting pharmacological properties.

The synthesis of fused heterocyclic systems containing a morpholine ring has also been reported. For instance, fused tubitak.gov.trtubitak.gov.trresearchgate.nettriazolo[4',5':3,4]pyrrolo[1,2-c]pyrimidines have been prepared using a one-pot copper(I)-catalyzed cycloaddition followed by a C-C bond coupling reaction. researchgate.net These examples highlight the utility of morpholine derivatives as versatile synthons for the construction of a diverse range of heterocyclic compounds.

Advanced Analytical and Spectroscopic Characterization of 4 Methyl 2 Phenylmorpholine Hydrochloride

Comprehensive Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are instrumental in determining the molecular architecture of chemical compounds. By analyzing the interaction of electromagnetic radiation with the substance, detailed information about its atomic and molecular structure can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR for Assignment of Chemical Shifts and Coupling Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Methyl-2-phenylmorpholine (B6307053) hydrochloride would be expected to show distinct signals corresponding to the different types of protons in the molecule. For the related compound, 4-methylphenmetrazine (4-MPM), the ¹H NMR spectrum in DMSO shows multiplets for the aromatic protons of the p-tolyl group and characteristic signals for the morpholine (B109124) ring protons. nih.gov For instance, a doublet for the H-2 proton and various multiplets for the H-3, H-5, and H-6 protons would be anticipated, with their specific chemical shifts and coupling constants providing insight into their spatial relationships. nih.gov The methyl group on the phenyl ring would appear as a singlet, while the methyl group on the morpholine ring would likely be a doublet. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For a related compound, 3-methylphenmetrazine, the ¹³C NMR spectrum in DMSO revealed signals for the carbonyl and fumarate (B1241708) carbons (if present as a salt), aromatic carbons, and the aliphatic carbons of the morpholine ring and the methyl groups. nih.gov The chemical shifts of the C-2, C-3, C-5, and C-6 carbons of the morpholine ring, as well as the methyl carbons, are diagnostic for the structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Methyl-2-phenylmorpholine Moiety (based on related structures)

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| Aromatic Protons | 7.1-7.4 (m) | 125-140 |

| H-2 | ~4.1 (d) | ~84 |

| H-3 | ~3.7 (m) | ~55 |

| H-5 | ~3.0 (m) | ~45 |

| H-6 | ~3.9 (m) | ~66 |

| Phenyl-CH₃ | ~2.3 (s) | ~21 |

| N-CH₃ | Data not available | Data not available |

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-Methyl-2-phenylmorpholine hydrochloride would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C-N stretching of the amine, and C-O-C stretching of the ether in the morpholine ring. nih.govbiointerfaceresearch.com The presence of the hydrochloride salt would also be indicated by broad N-H stretching bands. biointerfaceresearch.com The spectra of related compounds are often used for comparison to assign the observed bands. researchgate.net

Table 2: Expected IR Absorption Bands for 4-Methyl-2-phenylmorpholine Hydrochloride

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (salt) | ~2400-2700 (broad) |

| C-H stretch (aromatic) | ~3000-3100 |

| C-H stretch (aliphatic) | ~2850-3000 |

| C=C stretch (aromatic) | ~1450-1600 |

| C-N stretch | ~1000-1250 |

| C-O-C stretch (ether) | ~1070-1150 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. The mass spectrum of 4-Methyl-2-phenylmorpholine would show a molecular ion peak corresponding to its molecular weight. nih.gov Fragmentation would likely involve cleavage of the morpholine ring and loss of substituents, providing valuable structural information. The exact mass can be used to confirm the elemental composition of the molecule. medkoo.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, which corresponds to electronic transitions within the molecule. For 4-Methyl-2-phenylmorpholine hydrochloride, the UV-Vis spectrum is expected to show absorption bands characteristic of the phenyl group. The parent compound, phenmetrazine, in 0.1 N HCl, shows maximum absorption at 204 nm, 250 nm, and 255 nm. nih.gov The presence of the methyl group on the phenyl ring in 4-Methyl-2-phenylmorpholine hydrochloride might cause a slight shift in the position and intensity of these absorption bands. researchgate.netnist.gov

Chromatographic Separation Methods for Purity Analysis and Isomer Resolution

Chromatographic techniques are essential for separating components of a mixture, allowing for purity assessment and the resolution of isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds and Retention Indices

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds. In the analysis of 4-Methyl-2-phenylmorpholine, GC-MS would be used to determine its purity by separating it from any synthesis byproducts or impurities. nih.govresearchgate.net The retention time, the time it takes for the compound to pass through the GC column, is a characteristic property that can be used for identification. The mass spectrometer then provides a mass spectrum of the eluted compound, confirming its identity. This technique is also crucial for differentiating between positional isomers, such as 2-, 3-, and 4-methylphenmetrazine, which may have very similar properties but can often be separated and identified by their distinct retention times and mass spectra. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and its higher-resolution successor, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for separating and quantifying individual components from complex mixtures. These techniques are particularly crucial for distinguishing between closely related structural isomers of substituted phenylmorpholines, which may have different physiological effects.

Research into related compounds, such as the positional isomers of methylphenmetrazine (MPM), demonstrates the capability of these methods. In one study, a satisfactory separation of 2-MPM, 3-MPM, and 4-MPM was achieved using an HPLC system. nih.gov The analytes were eluted under isocratic conditions with a mobile phase consisting of 95% water and 5% acetonitrile, with 0.1% formic acid added to both solvents. nih.gov This method highlights the ability of HPLC to resolve isomers based on subtle differences in their chemical structure, which affects their retention time on the chromatographic column.

For the analysis of 4-Methyl-2-phenylmorpholine HCl, a similar LC-MS (Liquid Chromatography-Mass Spectrometry) method would be employed. The compound would be dissolved in an appropriate solvent, injected into the system, and separated on a C18 or similar reversed-phase column. The mass spectrometer would then detect the protonated molecule, confirming its identity and allowing for precise quantification.

Table 1: Example HPLC Parameters for Phenylmorpholine Analogue Separation

| Parameter | Condition | Reference |

|---|---|---|

| Mobile Phase | 95% Water / 5% Acetonitrile (with 0.1% Formic Acid) | nih.gov |

| Flow Rate | 0.2 mL/min | nih.gov |

| Column Temperature | 30 °C | nih.gov |

| Detection | Mass Spectrometry (Positive ESI) | nih.gov |

| Injection Volume | 0.5 µL | nih.gov |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements within a pure compound. This analysis provides a crucial check of a compound's empirical formula following synthesis. The data obtained are compared against the theoretical values calculated from the proposed chemical structure.

For 4-Methyl-2-phenylmorpholine hydrochloride (C₁₁H₁₆ClNO), the theoretical elemental composition can be precisely calculated based on its atomic constituents. A synthesized sample would be analyzed, and the experimental results would be expected to align closely with the theoretical percentages, typically within a ±0.4% margin, to confirm its elemental integrity.

Table 2: Theoretical Elemental Composition of 4-Methyl-2-phenylmorpholine Hydrochloride

| Element | Symbol | Atomic Mass (g/mol) | Calculated Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 61.82% |

| Hydrogen | H | 1.008 | 7.55% |

| Chlorine | Cl | 35.45 | 16.59% |

| Nitrogen | N | 14.01 | 6.55% |

| Oxygen | O | 16.00 | 7.49% |

Note: The data in this table is theoretical and calculated based on the chemical formula C₁₁H₁₆ClNO.

Advanced Techniques for Stereochemical Analysis (e.g., Chiral HPLC, Specific Rotation)

The 4-Methyl-2-phenylmorpholine molecule contains at least one chiral center, meaning it can exist as different stereoisomers (enantiomers or diastereomers). Since different stereoisomers can have distinct biological activities, their separation and characterization are critical.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. For related compounds, various CSPs, including those based on cyclodextrins or polysaccharide derivatives, have proven effective. The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol) with a chiral selector, is optimized to achieve maximum resolution.

Once separated, the individual enantiomers can be further characterized by specific rotation . This technique measures the angle to which a pure enantiomer in solution rotates plane-polarized light. One enantiomer will rotate the light in a positive (dextrorotatory, (+)) direction, while its mirror image will rotate it in a negative (levorotatory, (-)) direction by an equal magnitude. This provides definitive proof of the enantiomer's identity and optical purity. While specific data for 4-Methyl-2-phenylmorpholine HCl is not widely published, the analytical approach is well-established for the phenylmorpholine class. nih.gov

Table 3: Common Techniques for Stereochemical Analysis

| Technique | Principle | Application |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of individual enantiomers from a racemic mixture. |

| Specific Rotation (Polarimetry) | Measurement of the rotation of plane-polarized light by a chiral compound. | Characterization of purified enantiomers as dextrorotatory (+) or levorotatory (-). |

Pharmacological Profile and Mechanisms of Action in Preclinical and in Vitro Models

Research into Monoamine Neurotransmitter System Modulation

In vitro studies utilizing rat brain synaptosomes have been instrumental in elucidating the pharmacological profile of 4-Methyl-2-phenylmorpholine (B6307053). These experiments have assessed the compound's potency in both inhibiting the reuptake and promoting the release of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506).

Investigation of Dopamine Reuptake Inhibition and Release Mechanisms in Synaptosomes

In assays using rat brain synaptosomes, 4-Methyl-2-phenylmorpholine has been identified as an efficacious blocker of the dopamine transporter (DAT). nih.gov It demonstrated a half-maximal inhibitory concentration (IC₅₀) in the low micromolar range, indicating a significant affinity for DAT. nih.gov Specifically, one study reported an IC₅₀ value of 1.93 µM for dopamine uptake inhibition. nih.gov

Further investigation into its mechanism of action revealed that 4-Methyl-2-phenylmorpholine also functions as a substrate-type releaser at the dopamine transporter. This means it is transported into the presynaptic terminal by DAT, leading to the reverse transport or release of dopamine from the neuron. The compound's half-maximal effective concentration (EC₅₀) for dopamine release was determined to be 1.4 µM, highlighting its potency as a dopamine-releasing agent. nih.gov

Analysis of Norepinephrine Reuptake Inhibition and Release Mechanisms

Similar to its effects on the dopaminergic system, 4-Methyl-2-phenylmorpholine is also an effective inhibitor of the norepinephrine transporter (NET). nih.gov In vitro studies have shown that it blocks norepinephrine reuptake with an IC₅₀ value of 1.2 µM. nih.gov

The compound also acts as a releasing agent for norepinephrine. Its potency in inducing norepinephrine release was found to be significant, with a reported EC₅₀ value of 0.49 µM. nih.gov This suggests a robust interaction with the norepinephrine transporter, leading to increased extracellular levels of this neurotransmitter in preclinical models.

Examination of Serotonin Reuptake Inhibition and Release Profiles

The interaction of 4-Methyl-2-phenylmorpholine with the serotonin transporter (SERT) has also been characterized. It acts as an inhibitor of serotonin reuptake, with a reported IC₅₀ value of 0.26 µM. nih.gov This indicates a higher potency for SERT compared to both DAT and NET in reuptake inhibition. nih.gov

In terms of serotonin release, 4-Methyl-2-phenylmorpholine was also found to be active, with an EC₅₀ value of 0.44 µM. nih.gov The potent activity at the serotonin transporter has led to suggestions that its pharmacological profile may share similarities with entactogens like MDMA. nih.gov

| Transporter | Uptake Inhibition (IC₅₀) | Release (EC₅₀) |

|---|---|---|

| Dopamine (DAT) | 1.93 µM | 1.4 µM |

| Norepinephrine (NET) | 1.2 µM | 0.49 µM |

| Serotonin (SERT) | 0.26 µM | 0.44 µM |

Characterization of Receptor and Enzyme Interactions

Beyond its primary effects on monoamine transporters, the pharmacological assessment of a compound often includes its potential interactions with other receptors and enzymes to understand its broader activity profile.

Binding Affinity and Antagonism at Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

To date, there is no publicly available research detailing the binding affinity or antagonistic activity of 4-Methyl-2-phenylmorpholine HCl at nicotinic acetylcholine receptors (nAChRs).

Potential as Monoamine Oxidase (MAO) Inhibitors (e.g., MAO-A)

Currently, there are no specific in vitro studies available that have investigated the potential of 4-Methyl-2-phenylmorpholine HCl to act as an inhibitor of monoamine oxidase enzymes, such as MAO-A.

Interactions with Trace Amine Associated Receptors (TAARs)

Trace Amine-Associated Receptors (TAARs) are a family of G protein-coupled receptors that are activated by a range of monoamines and psychostimulants. nih.govnih.gov The best-characterized member, TAAR1, is known to be a modulator of the dopamine transporter and is activated by compounds such as amphetamine, methamphetamine, and MDMA. nih.govnih.gov These receptors are considered emerging therapeutic targets for various neuropsychiatric disorders. nih.govfrontiersin.org

To date, specific preclinical or in vitro studies investigating the direct interaction of 4-Methyl-2-phenylmorpholine HCl with Trace Amine-Associated Receptors (TAARs) have not been reported in publicly available scientific literature. Given the structural similarities between 4-Methyl-2-phenylmorpholine HCl and other phenethylamine (B48288) derivatives that are known to interact with TAAR1, it is plausible that 4-Methyl-2-phenylmorpholine HCl may also have an affinity for this receptor class. However, without direct experimental evidence, any potential interaction remains speculative. Future research is needed to determine if 4-Methyl-2-phenylmorpholine HCl binds to and activates TAARs, which would provide further insight into its mechanism of action.

Broad-Spectrum Interactions with Enzymes and Other Receptors in In Vitro Systems

The primary mechanism of action for 4-Methyl-2-phenylmorpholine (4-MPM) identified in in vitro studies is its interaction with monoamine transporters. nih.govnih.govdrugsandalcohol.ie Research using rat brain synaptosomes has demonstrated that 4-MPM inhibits the uptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT). nih.govnih.gov Furthermore, it acts as a substrate for these transporters, inducing the release of these neurotransmitters. nih.govnih.govdrugsandalcohol.ie

Pharmacological investigations suggest that the effects of 4-MPM may be more similar to entactogens like MDMA than to traditional stimulants like phenmetrazine. nih.govnih.govdrugsandalcohol.ie This is based on its activity at the serotonin transporter. nih.govnih.gov In vitro assays revealed that 4-MPM is a potent releaser of all three monoamines. nih.gov

Below is a summary of the in vitro data for 4-Methylphenmetrazine's activity at monoamine transporters.

| Transporter | Uptake Inhibition IC50 (μM) | Release EC50 (μM) |

|---|---|---|

| DAT | 1.93 | 0.58 |

| NET | 1.20 | 0.29 |

| SERT | 0.43 | 0.17 |

Data sourced from in vitro studies on rat brain synaptosomes. nih.gov

Preclinical Behavioral Pharmacology for Mechanism Elucidation

Studies on Locomotor Activity and Conditioned Place Preference to Understand Neurobiological Effects in Animal Models

Locomotor activity and conditioned place preference (CPP) are standard behavioral paradigms used in preclinical research to assess the stimulant and rewarding properties of psychoactive substances. nih.govunl.edunih.gov An increase in locomotor activity is often indicative of central nervous system stimulation, typically associated with enhanced dopaminergic and serotonergic neurotransmission in brain regions controlling movement. nih.gov The CPP paradigm is used to evaluate the motivational properties of a drug by pairing its effects with a specific environment. unl.edunih.govpsu.edu

As of the latest available data, there are no specific published studies that have investigated the effects of 4-Methyl-2-phenylmorpholine HCl on locomotor activity or its potential to induce conditioned place preference in animal models. The stimulant properties observed in vitro, particularly its action as a dopamine and norepinephrine releaser, would suggest a likely increase in locomotor activity. nih.gov Furthermore, its function as a monoamine releaser, a mechanism shared by many drugs of abuse, indicates a potential for rewarding effects that could be demonstrated in a CPP study. nih.gov

However, without empirical data from such behavioral studies, the in vivo neurobiological effects of 4-Methyl-2-phenylmorpholine HCl, including its stimulant, rewarding, or potentially aversive properties, remain undetermined. These studies are essential for correlating its in vitro pharmacological profile with its behavioral outcomes in a whole-organism system.

Potential Research Applications and Future Directions in Chemical and Biomedical Science

Design and Discovery of Novel Pharmacological Tools

The phenylmorpholine scaffold is a key component in a variety of psychoactive compounds. nih.gov Derivatives of this structure, including 4-methyl-2-phenylmorpholine (B6307053), are being explored for their potential to modulate neurotransmitter systems with high selectivity, offering pathways to new therapeutic agents.

Substituted phenylmorpholines are recognized for their activity as monoamine neurotransmitter releasers, influencing dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) pathways. wikipedia.org Research into analogs of phenmetrazine, such as 4-methylphenmetrazine (4-MPM), has revealed nuanced pharmacological profiles. For instance, 4-MPM demonstrates a notable preference for serotonin release, distinguishing it from other compounds in this class. wikipedia.org

In vitro studies using rat brain synaptosomes have been conducted to determine the potency of these compounds in inhibiting neurotransmitter uptake. The results for 4-MPM and its isomers highlight their varied interactions with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. nih.gov

| Compound | DAT IC50 (μM) | NET IC50 (μM) | SERT IC50 (μM) |

| 4-MPM | 1.93 | 1.2 - 5.2 | ~1.0 |

| 2-MPM | 6.74 | 1.2 - 5.2 | ~10.0 |

| Phenmetrazine | - | 1.2 - 5.2 | ~10.0 |

| Data sourced from in vitro transporter assays in rat brain synaptosomes. nih.gov |

This capacity for differential selectivity among positional isomers suggests that the phenylmorpholine framework can be fine-tuned to create highly selective ligands for specific neurotransmitter transporters. nih.gov Such specific modulation is a critical goal in the development of new pharmacological tools for studying the central nervous system and treating related disorders. google.com

The demonstrated ability of phenylmorpholine derivatives to modulate monoamine neurotransmitter levels has led to their investigation as lead compounds for new therapeutics. google.com Conditions such as obesity, addiction, and depression are potential targets for drugs developed from this chemical class. google.com Phendimetrazine, a related compound, is considered a prodrug that converts to phenmetrazine and has been explored as a potential treatment for cocaine dependence. nih.govresearchgate.net

The pharmacological profile of 4-MPM, with its entactogenic properties similar to MDMA, suggests that it and similar analogs could serve as starting points for developing novel therapeutics. nih.gov The exploration of such compounds in drug discovery programs is aimed at creating medications with improved efficacy and safety profiles for a range of neurological and psychiatric conditions. google.com

Applications in Asymmetric Synthesis and Catalysis

The chiral nature of the morpholine (B109124) ring in compounds like 4-methyl-2-phenylmorpholine makes them valuable in the field of asymmetric synthesis. This branch of chemistry focuses on the selective production of a single enantiomer of a chiral molecule, which is crucial in drug development as different enantiomers can have vastly different biological activities.

Chiral N-heterocycles, including morpholines, are important structural motifs in many drug candidates and bioactive compounds. nih.govsemanticscholar.org Asymmetric synthesis of these molecules is a key area of research. One powerful method for creating chiral molecules is transition-metal-catalyzed asymmetric hydrogenation, which is noted for its high efficiency and atom economy. nih.govsemanticscholar.org

Recent advancements have demonstrated the successful asymmetric hydrogenation of 2-substituted dehydromorpholines using a bisphosphine-rhodium catalyst. This method yields a variety of 2-substituted chiral morpholines with excellent enantioselectivity (up to 99% ee) and in high yields. nih.govrsc.org These chiral morpholine products can then serve as crucial intermediates in the synthesis of more complex bioactive molecules. nih.govsemanticscholar.org The use of chiral catalysts is often preferred over chiral reagents as they are required in much smaller, more economical quantities.

Role as Chemical Probes for Studying Biological Pathways

A chemical probe is a small molecule that selectively modulates a protein's function, enabling researchers to investigate its role in biological systems. nih.gov Due to their specific interactions with biological targets, compounds like 4-methyl-2-phenylmorpholine and their metabolites can be valuable tools for studying cellular pathways.

The study of how the body metabolizes psychoactive substances is crucial for forensic and toxicological analysis. Research on related pyrrolidinophenone designer drugs has shown that their metabolites can be identified in urine samples using techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net For instance, the metabolism of α-PVP involves reduction, hydroxylation, dehydrogenation, oxidation, and degradation of the pyrrolidine (B122466) ring, resulting in several identifiable phase I metabolites. researchgate.net Understanding these metabolic pathways is essential for developing reliable analytical methods to detect the use of these compounds. The characterization of 4-MPM and its isomers through various spectroscopic and mass spectrometric platforms contributes to the body of knowledge required to identify these new psychoactive substances and their metabolites in biological samples. nih.gov

Development of Analytical Reference Standards for Forensic and Research Laboratories

The emergence of novel psychoactive substances (NPS) presents an ongoing challenge for forensic and research laboratories, necessitating the availability of well-characterized analytical reference standards for accurate identification and quantification. drugsandalcohol.ienih.govresearchgate.netnih.gov 4-Methyl-2-phenylmorpholine, as a substituted phenylmorpholine and an analog of phenmetrazine, falls into a class of compounds that requires diligent monitoring. wikipedia.orgwikipedia.org The development and dissemination of its hydrochloride salt (HCl) as a certified reference material are crucial for ensuring the quality and validity of analytical test results in these scientific communities. enfsi.eu

Reference materials serve multiple critical functions in a laboratory setting, including the calibration of analytical instrumentation, the validation of analytical methods, and as quality control materials to monitor the performance of routine analyses. enfsi.eu For a compound like 4-Methyl-2-phenylmorpholine HCl, this involves thorough characterization using a suite of analytical techniques to confirm its chemical structure and purity. These methods typically include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. nih.govresearchgate.netnih.gov The availability of such a standard allows forensic laboratories to unequivocally identify 4-Methyl-2-phenylmorpholine in seized materials and biological samples, distinguishing it from its positional isomers (e.g., 2-MPM and 3-MPM) which may have different pharmacological profiles. drugsandalcohol.ienih.govnih.gov

The table below summarizes the analytical techniques crucial for the characterization of 4-Methyl-2-phenylmorpholine HCl as a reference standard.

| Analytical Technique | Purpose in Characterization | Typical Findings |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification based on mass-to-charge ratio and retention time. | Provides a distinct fragmentation pattern for unambiguous identification. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of thermolabile or non-volatile compounds; provides molecular weight information. | Confirms the molecular weight of the compound and its fragments. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the precise molecular structure, including the position of substituents. | Confirms the connectivity of atoms and the presence of the trans-isomer. nih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Shows characteristic absorption bands for the morpholine ring and phenyl group. |

| X-ray Crystallography | Determination of the three-dimensional structure and stereochemistry. | Confirmed the trans-conformation and hydrochloride salt form in a vendor sample. nih.gov |

The provision of a high-purity, well-documented analytical reference standard for 4-Methyl-2-phenylmorpholine HCl is an indispensable component of national and international efforts to monitor and control the spread of NPS. wikipedia.orgenfsi.eu It underpins the reliability of forensic data and supports research into the pharmacology and toxicology of this class of compounds. drugsandalcohol.ieresearchgate.net

Theoretical and Computational Chemistry Contributions

Theoretical and computational chemistry offer powerful tools to investigate the properties and potential biological activities of molecules like 4-Methyl-2-phenylmorpholine, providing insights that can guide further experimental research and drug design efforts.

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as 4-Methyl-2-phenylmorpholine, might bind to a macromolecular target, typically a protein receptor. nih.govscirp.org These methods are instrumental in forming hypotheses about the compound's mechanism of action at a molecular level.

Molecular docking involves placing the ligand into the binding site of a receptor in various orientations and conformations to find the most stable binding pose, often estimated by a scoring function. nih.govnih.gov For a compound like 4-Methyl-2-phenylmorpholine, which is an analog of monoamine releasers, logical protein targets for docking studies would include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). nih.govwikipedia.org Docking studies could predict the specific amino acid residues within the transporter's binding pocket that interact with the phenyl ring, the morpholine ring, and the methyl group of the compound. nih.gov

Following docking, molecular dynamics simulations can be employed to study the stability of the predicted ligand-receptor complex over time. nih.govscirp.orgnsf.gov An MD simulation calculates the motion of every atom in the system, providing a dynamic view of the binding interactions. scirp.org This can reveal whether the initial docked pose is stable, identify key hydrogen bonds and hydrophobic interactions, and elucidate conformational changes in both the ligand and the protein upon binding. nih.govnih.gov For instance, an MD simulation could show how water molecules mediate interactions between 4-Methyl-2-phenylmorpholine and the transporter, a detail that is often crucial for understanding binding affinity. nih.gov

The table below outlines the potential insights that could be gained from molecular docking and MD simulations of 4-Methyl-2-phenylmorpholine.

| Computational Technique | Key Objectives | Potential Insights for 4-Methyl-2-phenylmorpholine |

| Molecular Docking | Predict the preferred binding orientation (pose) of the ligand in the receptor's active site. | Identification of key interacting residues in monoamine transporters (DAT, NET, SERT). |

| Estimate the binding affinity (scoring function). | A preliminary ranking of binding strength to different transporters. | |

| Molecular Dynamics (MD) Simulation | Assess the stability of the docked pose over time. | Confirmation of the stability of the predicted binding mode. |

| Characterize the detailed intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). | Elucidation of the specific atomic interactions driving the binding. | |

| Observe conformational changes in the ligand and protein. | Understanding how the transporter accommodates the ligand. |

These computational approaches provide a "molecular microscope" to visualize and understand the binding events that are fundamental to the compound's pharmacological activity, thereby guiding the design of new molecules with potentially altered or improved properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.comnih.gov By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, which is a cornerstone of rational drug design. researchgate.net

To build a QSAR model for morpholine derivatives, researchers would first compile a dataset of compounds with known biological activities (e.g., their potency as inhibitors of a specific transporter). neliti.com For each compound, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (e.g., cLogP), and electronic properties. jocpr.comneliti.com

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates the descriptors with the observed biological activity. wikipedia.orgneliti.com

QSAR Equation: Biological Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n)

Once a statistically robust and validated QSAR model is developed, it can be used to:

Predict Activity: Estimate the biological activity of novel, yet-to-be-synthesized morpholine derivatives. wikipedia.org

Guide Synthesis: Prioritize the synthesis of compounds predicted to be highly active, saving time and resources. nih.gov

Understand Mechanisms: Provide insight into which molecular properties are most important for activity. For example, a QSAR model might reveal that higher lipophilicity and the presence of a specific substituent on the phenyl ring are key to enhancing the potency of the compounds. neliti.comnih.gov

The development of QSAR models for substituted phenylmorpholines, including 4-Methyl-2-phenylmorpholine, could accelerate the discovery of new chemical entities with tailored pharmacological profiles for research or therapeutic purposes. researchgate.netnih.gove3s-conferences.org

| QSAR Modeling Step | Description | Relevance to 4-Methyl-2-phenylmorpholine Derivatives |

| Data Set Compilation | Gather a series of related compounds with measured biological activity. | Collect data on various substituted phenylmorpholines and their effects on monoamine transporters. wikipedia.orgnih.gov |

| Descriptor Calculation | Compute numerical values representing molecular properties (e.g., lipophilicity, electronic, steric). | Calculate descriptors like cLogP, molecular weight, and electronic parameters for each derivative. neliti.com |

| Model Generation | Use statistical methods to correlate descriptors with activity. | Develop a mathematical equation linking the structural features to transporter inhibition potency. wikipedia.org |

| Model Validation | Test the model's predictive power using an external set of compounds. | Ensure the model can accurately predict the activity of compounds not used in its creation. |

| Prediction & Design | Use the validated model to predict the activity of new, virtual compounds. | Design novel phenylmorpholine derivatives with potentially enhanced or more selective activity. researchgate.net |

Exploration of Morpholine Derivatives as Synthetic Intermediates for Complex Molecules

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous bioactive compounds and approved drugs. e3s-conferences.orgdigitellinc.comnih.govwikipedia.org Its utility extends beyond its own biological activities, as it also serves as a versatile synthetic intermediate or building block for the construction of more complex molecules. wikipedia.org The structural features of 4-Methyl-2-phenylmorpholine—a chiral, disubstituted heterocycle—make it and its derivatives valuable starting points for further chemical elaboration. digitellinc.comnih.gov

The synthesis of complex molecules often relies on the strategic incorporation of pre-functionalized ring systems. Morpholine derivatives can be designed and synthesized with specific stereochemistry and functional groups, which can then be carried through a synthetic sequence. nih.gov For example, the nitrogen atom of the morpholine ring can be readily functionalized, and the phenyl ring can be further substituted to allow for a variety of coupling reactions, enabling the assembly of larger, more intricate molecular architectures.

The morpholine heterocycle is found in a diverse array of pharmaceuticals, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org This demonstrates the chemical compatibility of the morpholine ring with a wide range of synthetic transformations and its favorable properties in a biological context. Research into systematic chemical diversity has shown that collections of substituted morpholines can be produced and used as building blocks in medicinal chemistry and library synthesis to explore new chemical space. digitellinc.comnih.gov

The table below lists examples of complex molecules containing a morpholine scaffold, illustrating the broad applicability of morpholine derivatives as synthetic intermediates.

| Drug Name | Therapeutic Class | Role of the Morpholine Ring |

| Linezolid | Antibiotic | An essential structural component for antibacterial activity. wikipedia.org |

| Gefitinib | Anticancer | Part of the quinazoline (B50416) pharmacophore, influencing solubility and metabolic properties. wikipedia.org |

| Dextromoramide | Analgesic | A key part of the molecule's structure. wikipedia.org |

| Reboxetine | Antidepressant | The core heterocyclic structure. researchgate.net |

The exploration of derivatives of 4-Methyl-2-phenylmorpholine as synthetic intermediates could lead to the discovery of novel compounds with unique three-dimensional shapes and biological activities, further cementing the importance of the morpholine scaffold in modern drug discovery and organic synthesis. e3s-conferences.orgdigitellinc.com

Concluding Perspectives and Future Research Trajectories for 4 Methyl 2 Phenylmorpholine Hydrochloride

Identification of Knowledge Gaps and Unexplored Research Avenues for the Compound

A critical review of the current scientific landscape reveals several areas where research on 4-methyl-2-phenylmorpholine (B6307053) hydrochloride is lacking. A significant portion of the available data comes from broader studies on substituted phenylmorpholines, often in the context of recreational designer drugs. wikipedia.orgwikipedia.orgresearchgate.netnih.gov This focus, while informative, leaves many specific questions about the hydrochloride salt unanswered.

Key Knowledge Gaps:

Detailed Pharmacological Profile: While it is known to be a monoamine releaser with some preference for serotonin (B10506), a comprehensive in-vivo pharmacological profile is not extensively documented in publicly available research. wikipedia.orgresearchgate.net Further studies are needed to fully characterize its interactions with various receptor subtypes and transporters.

Metabolic Pathways: The specific metabolic fate of 4-methyl-2-phenylmorpholine hydrochloride in different biological systems is not well-established. Understanding its metabolites is crucial for a complete toxicological and pharmacological assessment.

Stereochemistry and Biological Activity: The influence of the stereoisomers of 4-methyl-2-phenylmorpholine on its biological activity has not been exhaustively investigated. The separation and individual pharmacological evaluation of enantiomers and diastereomers could reveal significant differences in potency and selectivity.

Long-term Effects: The majority of existing research focuses on the acute effects of related compounds. There is a notable absence of data on the potential long-term physiological and neurological consequences of repeated exposure.

Unexplored Research Avenues:

Therapeutic Potential: Beyond its stimulant properties, the potential therapeutic applications of 4-methyl-2-phenylmorpholine hydrochloride remain largely unexplored. google.com Given the diverse biological activities of the morpholine (B109124) scaffold, investigating its efficacy in other areas of central nervous system disorders could be a fruitful endeavor. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships by modifying the phenyl and morpholine rings could lead to the discovery of analogs with more desirable pharmacological profiles. nih.gov

Development of Analytical Standards: The synthesis and characterization of certified reference materials for 4-methyl-2-phenylmorpholine hydrochloride and its metabolites are essential for forensic and clinical toxicology. researchgate.net

Integration of Emerging Synthetic and Biological Methodologies in Future Studies

Advances in synthetic and biological technologies offer exciting opportunities to deepen our understanding of 4-methyl-2-phenylmorpholine hydrochloride and to design novel analogs with tailored properties.

Emerging Synthetic Methodologies:

Modern synthetic organic chemistry provides a powerful toolkit for the efficient and stereoselective synthesis of morpholine derivatives. organic-chemistry.org Techniques such as photocatalysis, flow chemistry, and enzymatic reactions can be employed to create libraries of related compounds for high-throughput screening. unisi.ityoutube.com These methods often offer advantages in terms of yield, purity, and reduced environmental impact compared to traditional synthetic routes. nih.gov The application of these innovative synthetic strategies can accelerate the exploration of the chemical space around the 4-methyl-2-phenylmorpholine scaffold. youtube.com

Emerging Biological Methodologies:

The integration of cutting-edge biological research tools is critical for a comprehensive pharmacological evaluation.

High-Throughput Screening (HTS): HTS platforms can be utilized to rapidly screen compound libraries against a wide range of biological targets, facilitating the identification of novel activities.

In Vitro and In Silico Models: The use of advanced cell-based assays, organ-on-a-chip technologies, and computational modeling can provide valuable insights into the mechanism of action, off-target effects, and potential toxicity of the compound before progressing to more complex in-vivo studies. primescholars.com

"Omics" Technologies: Genomics, proteomics, and metabolomics can be employed to obtain a holistic view of the cellular and systemic responses to the compound, helping to identify biomarkers of effect and potential toxicity pathways.

Opportunities for Interdisciplinary Collaborations in Morpholine Chemistry Research

The multifaceted nature of research into 4-methyl-2-phenylmorpholine hydrochloride and its analogs necessitates a collaborative approach, bringing together experts from various scientific disciplines.

Medicinal Chemistry and Pharmacology: A close collaboration between synthetic medicinal chemists and pharmacologists is fundamental to the design, synthesis, and evaluation of new compounds with improved properties. sydney.edu.au

Computational Chemistry and Structural Biology: Computational chemists can use molecular modeling and docking studies to predict the binding of ligands to their targets, guiding the design of more potent and selective molecules. nih.gov Structural biologists can then use techniques like X-ray crystallography and cryo-electron microscopy to validate these predictions and provide a detailed picture of the ligand-receptor interactions.

Toxicology and Forensic Science: Toxicologists are essential for assessing the safety profile of new compounds, while forensic scientists play a crucial role in developing analytical methods for their detection and quantification in biological samples and seized materials. researchgate.net

Clinical Research: Should a compound with a promising therapeutic profile emerge, collaboration with clinical researchers will be vital for its translation from the laboratory to potential clinical applications.

By fostering these interdisciplinary collaborations, the scientific community can more effectively address the existing knowledge gaps and unlock the full potential of research into 4-methyl-2-phenylmorpholine hydrochloride and the broader class of morpholine-containing compounds. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。